molecular formula C16H14ClN3O3 B6169525 2-(2-{1H-pyrrolo[2,3-b]pyridine-3-amido}phenyl)acetic acid hydrochloride CAS No. 2416235-95-3

2-(2-{1H-pyrrolo[2,3-b]pyridine-3-amido}phenyl)acetic acid hydrochloride

Cat. No.: B6169525
CAS No.: 2416235-95-3
M. Wt: 331.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{1H-pyrrolo[2,3-b]pyridine-3-amido}phenyl)acetic acid hydrochloride is a compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their potent biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, making FGFR inhibitors attractive targets for cancer therapy .

Preparation Methods

The synthesis of 2-(2-{1H-pyrrolo[2,3-b]pyridine-3-amido}phenyl)acetic acid hydrochloride involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

2-(2-{1H-pyrrolo[2,3-b]pyridine-3-amido}phenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-{1H-pyrrolo[2,3-b]pyridine-3-amido}phenyl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{1H-pyrrolo[2,3-b]pyridine-3-amido}phenyl)acetic acid hydrochloride involves the inhibition of FGFRs. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate cell proliferation, survival, and migration. By inhibiting FGFRs, the compound disrupts these signaling pathways, leading to reduced cancer cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-(2-{1H-pyrrolo[2,3-b]pyridine-3-amido}phenyl)acetic acid hydrochloride include other FGFR inhibitors such as:

  • AZD4547
  • JNJ-42756493 (Erdafitinib)
  • CH5183184
  • BGJ-398
  • LY2874455
  • INCB054828 (Pemigatinib)

These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific structural features and its potential for further optimization as a lead compound in drug development .

Properties

CAS No.

2416235-95-3

Molecular Formula

C16H14ClN3O3

Molecular Weight

331.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.